molecular formula C7H3F3INO3 B1597215 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 886762-35-2

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

Cat. No. B1597215
M. Wt: 333 g/mol
InChI Key: LSFHKVCNLXPINN-UHFFFAOYSA-N
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Description

“1-Iodo-2-nitro-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 886762-35-2 . It has a molecular weight of 333.01 . The compound is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-iodo-2-nitro-4-(trifluoromethoxy)benzene . The InChI code for this compound is 1S/C7H3F3INO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H .


Physical And Chemical Properties Analysis

The compound is a liquid in its physical form . It has a clear, orange color . The storage temperature for this compound is 2-8°C, and it should be protected from light .

Scientific Research Applications

Electronic Device Applications

One relevant study discusses a molecule with a nitroamine redox center, demonstrating its use in electronic devices that exhibit negative differential resistance and a high on-off peak-to-valley ratio, highlighting the potential of nitro-substituted compounds in electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Catalysis and Chemical Synthesis

Research on the trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents showcases the importance of such compounds in facilitating the introduction of trifluoromethyl groups into aromatic systems. This process is key for developing pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group (E. Mejía & A. Togni, 2012).

Advanced Material Development

Compounds similar to 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene have been used in the synthesis of luminescent metal-organic frameworks (MOFs) for the selective detection of organic nitro compounds and iodine capture. Such materials are of interest for sensor development and environmental monitoring, highlighting the potential utility of nitro and iodo substituted benzenes in creating functional materials with specific chemical sensing capabilities (Yadagiri Rachuri, K. K. Bisht, Bhavesh Parmar, & E. Suresh, 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFHKVCNLXPINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382200
Record name 1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene

CAS RN

886762-35-2
Record name 1-iodo-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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